

Spectroscopic Characterization of Adipic Acidd8: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

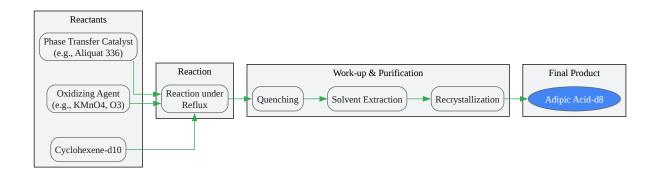
This technical guide provides an in-depth overview of the spectroscopic characterization of Adipic acid-d8 (Hexanedioic-2,2,3,3,4,4,5,5-d8 acid). Adipic acid-d8 is a stable isotope-labeled version of adipic acid, a dicarboxylic acid of significant industrial importance, primarily as a precursor in the production of nylon. In the pharmaceutical and drug development sectors, deuterated compounds like Adipic acid-d8 are invaluable as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide will detail the expected spectroscopic data based on the principles of isotopic substitution and available data for the non-deuterated analogue, along with a plausible synthetic route.

Synthesis of Adipic Acid-d8

The synthesis of **Adipic acid-d8** can be achieved through the oxidation of a deuterated precursor, such as cyclohexene-d8. This approach mirrors established methods for the synthesis of adipic acid from cyclohexene.[2] A common and effective method involves oxidative cleavage of the double bond using a strong oxidizing agent in the presence of a catalyst.

A plausible synthetic workflow is outlined below:





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Caption: Synthetic workflow for **Adipic acid-d8**.

Experimental Protocol: Synthesis of Adipic Acid-d8

This protocol is adapted from established procedures for the synthesis of adipic acid.[2][3]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexene-d10, a phase transfer catalyst (e.g., Aliquat 336), and an aqueous solution of the oxidizing agent (e.g., potassium permanganate).
- Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the
 reaction by adding a suitable reagent (e.g., sodium bisulfite) to destroy any excess oxidizing
 agent.
- Extraction: Acidify the mixture with a mineral acid (e.g., HCl) and extract the product into an organic solvent (e.g., ethyl acetate).



 Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hot water to yield pure Adipic acid-d8.

Spectroscopic Data

Due to its primary application as an internal standard, detailed experimental spectra for **Adipic acid-d8** are not widely published. However, the expected spectroscopic characteristics can be reliably predicted based on the well-documented spectra of unlabeled adipic acid and the known effects of deuterium substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) has a nuclear spin of 1 and is NMR active, but it is typically not observed in standard ¹H NMR spectroscopy. The primary effect of deuteration on the NMR spectra of **Adipic acid-d8** will be the absence of signals corresponding to the deuterated methylene protons.

¹H NMR Spectroscopy

In a protic solvent, the only observable signal in the 1H NMR spectrum of **Adipic acid-d8** will be that of the two carboxylic acid protons. In an aprotic deuterated solvent like DMSO-d₆, this signal would appear as a broad singlet at approximately 12 ppm.[4] The signals for the α - and β -methylene protons, typically seen around 2.21 ppm and 1.51 ppm respectively in unlabeled adipic acid, will be absent.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **Adipic acid-d8** is expected to be very similar to that of unlabeled adipic acid. The chemical shifts of the carbonyl and methylene carbons are not significantly affected by the presence of deuterium on adjacent carbons. The primary difference will be the splitting of the methylene carbon signals into multiplets due to C-D coupling and the absence of proton coupling.



Assignment	Expected Chemical Shift (ppm) in D ₂ O
C=O	~181
α-CD ₂	~35
β-CD ₂	~25

Note: The chemical shifts are based on predicted and experimental data for unlabeled adipic acid.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of **Adipic acid-d8** will exhibit characteristic absorptions for the carboxylic acid functional group, along with the distinct vibrations of C-D bonds, which occur at lower frequencies than C-H bonds due to the heavier mass of deuterium.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Description
O-H stretch	3300-2500	Broad, characteristic of carboxylic acid dimer
C-D stretch	2200-2100	Weaker than C-H stretch
C=O stretch	~1700	Strong, characteristic of carboxylic acid
C-D bend	~1100-900	Scissoring and wagging modes
C-O stretch	~1300	Coupled with O-H bend
O-H bend	~920	Broad, out-of-plane bend

Note: The expected wavenumbers are based on typical ranges for functional groups and the predicted isotopic shift from the spectrum of unlabeled adipic acid.[7][8]

Mass Spectrometry (MS)



In mass spectrometry, the molecular weight of **Adipic acid-d8** is 154.19 g/mol, which is 8 mass units higher than that of unlabeled adipic acid (146.14 g/mol).[9] This mass shift is a key feature used in its application as an internal standard.

Electron Ionization (EI) Mass Spectrometry

The fragmentation pattern of **Adipic acid-d8** under EI conditions is expected to be analogous to that of adipic acid, with the corresponding fragments shifted by the appropriate number of deuterium atoms.

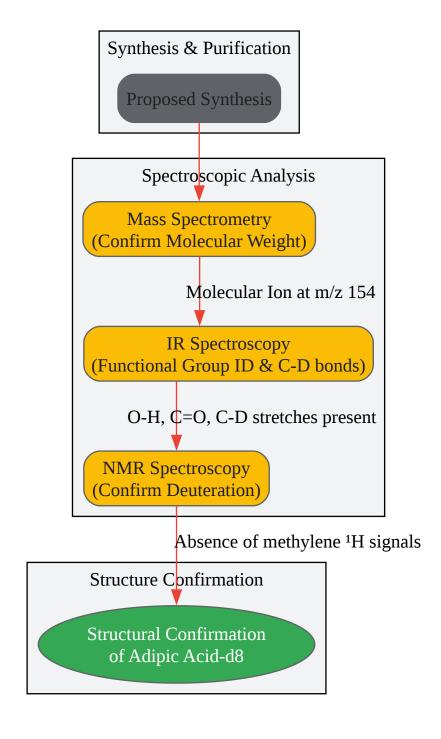
m/z (Adipic Acid)	m/z (Adipic Acid-d8)	Possible Fragment
146	154	[M]+
128	136	[M - H₂O] ⁺
100	106	[M - H₂O - CO] ⁺
87	92	[M - COOH - H ₂ O] ⁺
55	58	[C4H7]+ / [C4D3H4]+

Note: The fragmentation data for adipic acid is taken from publicly available databases.[10] The m/z values for **Adipic acid-d8** are predicted based on these data.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data for **Adipic acid-d8** follows a logical workflow to confirm its identity and purity.





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Caption: Logical workflow for structural confirmation.

Conclusion

Adipic acid-d8 is a crucial tool for quantitative analysis in various scientific disciplines. While direct experimental spectroscopic data is not readily available in the public domain, a



comprehensive understanding of its expected spectroscopic characteristics can be derived from the well-established data of its non-deuterated counterpart and the fundamental principles of isotopic labeling. This guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize and characterize **Adipic acid-d8** in their work.

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